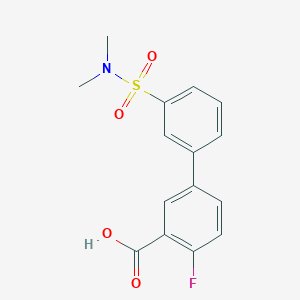
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% (4-C3DMSB) is a potent and selective inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). PI3K is a key enzyme involved in signal transduction pathways that regulate cell growth, survival, and migration. 4-C3DMSB has been widely used in scientific research as a tool to study the role of PI3K in these processes.
科学的研究の応用
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been widely used in scientific research as a tool to study the role of PI3K in various processes, including cell growth, survival, and migration. It has been used to study the effects of PI3K inhibition on cancer cell proliferation, apoptosis, and metastasis. It has also been used to investigate the effects of PI3K inhibition on cell migration and invasion in various cell types. Additionally, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been used to study the role of PI3K in the regulation of insulin sensitivity, glucose metabolism, and lipid metabolism.
作用機序
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% binds to the active site of PI3K, inhibiting its activity. PI3K is a key enzyme involved in signal transduction pathways that regulate cell growth, survival, and migration. By inhibiting the activity of PI3K, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can affect the signaling pathways that regulate these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% depend on the cell type and the process being studied. In cancer cells, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit cell proliferation, induce apoptosis, and inhibit metastasis. In other cell types, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to inhibit cell migration and invasion. Additionally, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% has been shown to reduce insulin sensitivity, impair glucose metabolism, and reduce lipid metabolism.
実験室実験の利点と制限
One of the main advantages of using 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in lab experiments is its selectivity for PI3K. 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is able to selectively inhibit the activity of PI3K, without affecting the activity of other enzymes. Additionally, 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is relatively easy to synthesize and can be purified to a 95% purity. However, one of the main limitations of using 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% in lab experiments is its short half-life. 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% is rapidly metabolized and has a short half-life of approximately 30 minutes.
将来の方向性
The future directions for 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% research include further investigation into the role of PI3K in various processes, such as cell growth, survival, and migration. Additionally, further research is needed to investigate the effects of PI3K inhibition on cancer cell proliferation, apoptosis, and metastasis. Furthermore, research is needed to investigate the effects of PI3K inhibition on cell migration and invasion in various cell types. Finally, further research is needed to investigate the role of PI3K in the regulation of insulin sensitivity, glucose metabolism, and lipid metabolism.
合成法
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% can be synthesized from 4-chlorobenzoic acid in a three-step process. First, 4-chlorobenzoic acid is reacted with N,N-dimethylsulfamoyl chloride in the presence of a base to form 4-chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid. This compound is then reacted with ethylene glycol in the presence of an acid catalyst to form 4-chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid ethylene glycol ester. Finally, the ester is hydrolyzed to yield 4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%, which can be isolated and purified to a 95% purity.
特性
IUPAC Name |
4-chloro-3-[3-(dimethylsulfamoyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)13-9-11(15(18)19)6-7-14(13)16/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBXPQQFONOYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3-N,N-dimethylsulfamoylphenyl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














